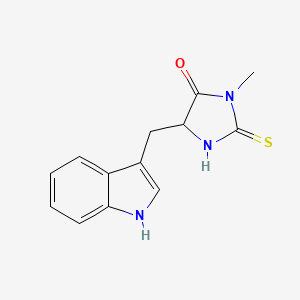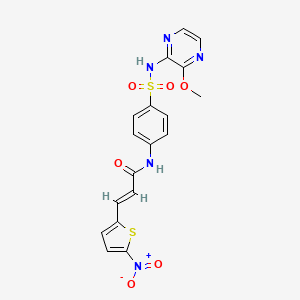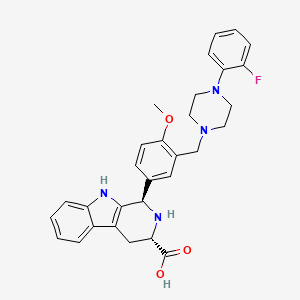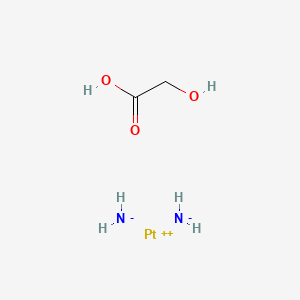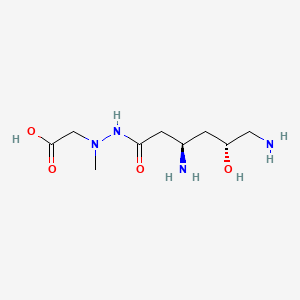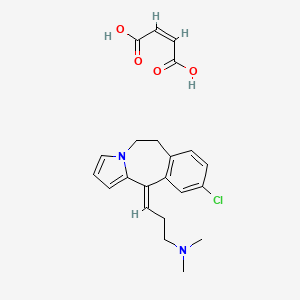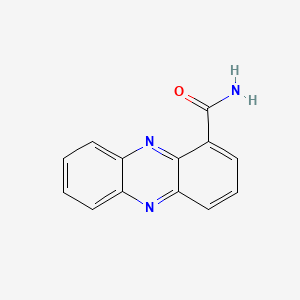
Oxychlororaphine
Übersicht
Beschreibung
Oxychlororaphin ist ein mikrobieller Phenazin-Metabolit, der in einer Vielzahl von Bakterien gefunden wurde. Es ist bekannt für seine Antikrebs-, antibakteriellen und antifungalen Eigenschaften . Diese Verbindung wurde aus dem Bakterium Pantoea agglomerans isoliert, das natürlich im Boden vorkommt .
Wissenschaftliche Forschungsanwendungen
Oxychlororaphine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives.
Biology: this compound is studied for its role in microbial interactions and its effects on various biological systems.
Medicine: Due to its anticancer, antibacterial, and antifungal properties, this compound is being researched for potential therapeutic applications.
Industry: It is used in the development of antimicrobial coatings and other industrial applications
Wirkmechanismus
Target of Action
Oxychlororaphine is a phenazine microbial metabolite that has been found in a variety of bacteria It is known to exhibit anticancer, antibacterial, and antifungal activities , suggesting that it likely interacts with a range of cellular targets involved in these biological processes.
Mode of Action
It has been reported to halt the cell cycle at the g1 phase and induce apoptosis in a549 cells . This suggests that this compound interacts with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Given its reported effects on cell cycle progression and apoptosis , it can be inferred that this compound likely impacts pathways related to these processes
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented in the available literature. Understanding these properties is crucial for predicting the bioavailability of a drug and its potential interactions within the body. Tools such as ADMETlab and ADME calculator can be used to predict these properties for new compounds.
Result of Action
This compound has been reported to exhibit cytotoxic effects on A549, HeLa, and SW480 cancer cells . It halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . These results suggest that this compound’s action leads to the disruption of normal cell cycle progression and the induction of programmed cell death.
Action Environment
It is known that the environment can significantly impact the activity of pharmacologically active compounds . Factors such as pH, temperature, and the presence of other molecules can influence a drug’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
Oxychlororaphine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is cytotoxic to A549, HeLa, and SW480 cancer cells, with IC50 values ranging from 32 to 40 μM . This compound halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . It is also active against Streptomyces bacteria and several pathogenic fungi, including T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It induces apoptosis in A549 cells by halting the cell cycle at the G1 phase . This compound is cytotoxic to several cancer cell lines, including A549, HeLa, and SW480 . Additionally, this compound exhibits antibacterial and antifungal activities, affecting the growth and survival of various bacterial and fungal species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins, leading to the inhibition of cell cycle progression and induction of apoptosis . It also interacts with phenazine pigments, which are known to have antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and has a shelf life of at least four years . Over time, this compound continues to exhibit its cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . Long-term studies have shown that this compound maintains its biological activity and stability under controlled conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . At higher doses, it may cause toxic or adverse effects. Studies have shown that the compound is effective at concentrations ranging from 12.5 to 50 ppm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with phenazine pigments also plays a role in its metabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . This compound’s localization and accumulation within cells are critical for its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within the cell influences its interaction with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oxychlororaphin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von Phenazin-1-Carbonsäure als Vorläufer. Die Synthese beinhaltet typischerweise die Chlorierung von Phenazin-1-Carbonsäure unter kontrollierten Bedingungen, um Oxychlororaphin zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Oxychlororaphin umfasst großtechnische Fermentationsprozesse unter Verwendung von Bakterien wie Pantoea agglomerans. Die Bakterien werden unter bestimmten Bedingungen kultiviert, um die Ausbeute an Oxychlororaphin zu maximieren. Die Verbindung wird dann extrahiert und unter Verwendung verschiedener chromatographischer Techniken gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxychlororaphin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Oxychlororaphin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen der Verbindung zu ergeben.
Substitution: Oxychlororaphin kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von Oxychlororaphin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Oxychlororaphin gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate sowie substituierte Phenazinverbindungen .
Wissenschaftliche Forschungsanwendungen
Oxychlororaphin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Vorläufer bei der Synthese anderer Phenazinderivate verwendet.
Biologie: Oxychlororaphin wird hinsichtlich seiner Rolle bei mikrobiellen Wechselwirkungen und seiner Auswirkungen auf verschiedene biologische Systeme untersucht.
Medizin: Aufgrund seiner Antikrebs-, antibakteriellen und antifungalen Eigenschaften wird Oxychlororaphin für potenzielle therapeutische Anwendungen erforscht.
Industrie: Es wird bei der Entwicklung antimikrobieller Beschichtungen und anderer industrieller Anwendungen eingesetzt
Wirkmechanismus
Oxychlororaphin übt seine Wirkung über verschiedene Mechanismen aus. Es verursacht Zellmembranschäden, was zu einer verstärkten Apoptose und einem Austritt von Lactatdehydrogenase führt. Es erhöht auch die Produktion von Cytochrom-c-Protein, das eine Rolle im apoptotischen Signalweg spielt. Zusätzlich induziert Oxychlororaphin eine Zellzyklusarretierung in der G1-Phase und die Induktion der sub-G-Phase .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die Oxychlororaphin ähneln, umfassen:
- Phenazin-1-Carbonsäure
- Pyocyanin
- 1-Hydroxyphenazin
Einzigartigkeit
Oxychlororaphin ist aufgrund seiner breiten antimikrobiellen Wirksamkeit und seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, einzigartig. Seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
IUPAC Name |
phenazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYYKDXZKFBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203545 | |
| Record name | 1-Phenazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-89-0 | |
| Record name | 1-Phenazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenazinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main phenazine pigments produced by Pseudomonas aeruginosa Mac 436, and what is their significance?
A1: Pseudomonas aeruginosa Mac 436 simultaneously produces three key phenazine pigments: pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. [] These pigments exhibit antibacterial and antifungal properties, contributing to the bacterium's competitive advantage in certain environments. []
Q2: What evidence suggests that pyocyanine, phenazine-1-carboxylic acid, and this compound might share a common biosynthetic pathway in Pseudomonas aeruginosa Mac 436?
A2: Research using 14C-labelled substrates revealed that when Pseudomonas aeruginosa Mac 436 was supplied with these substrates, the labelled carbon was incorporated into all three pigments, albeit in varying amounts. [] This finding suggests a shared biosynthetic route, though variations in incorporation rates indicate potential complexities and branching points in the pathway. []
Q3: Which carbon sources proved most effective for the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and this compound in Pseudomonas aeruginosa Mac 436?
A3: Glycerol-1,3-14C and glycerol-2-14C proved to be the most readily incorporated carbon sources for the biosynthesis of all three phenazine pigments. [] Shikimic-1,6-14C acid showed moderate incorporation, while glucose and various other organic acids demonstrated significantly lower incorporation rates. []
Q4: What major biosynthetic pathway is implicated in the production of these phenazine pigments based on the carbon source utilization studies?
A4: The relatively higher incorporation of shikimic acid compared to glucose and other tested organic acids suggests that the shikimic acid pathway is likely involved in the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and this compound. []
Q5: How do researchers typically separate and quantify pyocyanine, phenazine-1-carboxylic acid, and this compound from bacterial cultures?
A5: Researchers have developed a specific scheme for the separation and quantification of these three phenazine pigments from bacterial culture liquors. [] While the specifics of this scheme aren't detailed in the provided abstracts, it likely involves a combination of chromatographic and spectroscopic techniques.
Q6: What is the significance of studying the antimicrobial activity of phenazine pigments like this compound?
A6: Understanding the antimicrobial effects of this compound and comparing it to other phenazine pigments like luteorin and phenazine-1-carboxylic acid can provide insights into their ecological roles and potential applications as biocontrol agents or even sources of novel antibiotic scaffolds. []
Q7: What research exists on the production of this compound using alternative substrates or microbial strains?
A7: Studies have explored the production of phenazine-1-carboxylic acid and this compound by Pseudomonas aeruginosa T359 using hydrocarbons as a substrate. [] Additionally, research has investigated the production of these pigments by Pseudomonas aeruginosa T359 and its amide. [, ] This suggests the possibility of optimizing pigment production using different substrates and microbial strains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)



